Benzyl 3-(N'-benzoylhydrazino)propanoate
Description
Benzyl 3-(N'-benzoylhydrazino)propanoate is a hydrazide derivative featuring a benzyl ester group, a propanoate backbone, and an N'-benzoyl-substituted hydrazine moiety. This compound is of interest due to its structural versatility, enabling applications in pharmaceutical chemistry and organic synthesis.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
benzyl 3-(2-benzoylhydrazinyl)propanoate |
InChI |
InChI=1S/C17H18N2O3/c20-16(22-13-14-7-3-1-4-8-14)11-12-18-19-17(21)15-9-5-2-6-10-15/h1-10,18H,11-13H2,(H,19,21) |
InChI Key |
XHLBXNSXEWPXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituents
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Hydrazide vs. Hydrazone : The target compound contains a hydrazide group (-NH-NHCO-), while compounds like those in and feature hydrazones (-N=N-C=O), which are synthesized via condensation with aldehydes. Hydrazones are more conjugated, influencing their stability and reactivity in medicinal chemistry applications .
- Heterocyclic Additions : Compounds such as (pyrazolyl) and (benzotriazolyl) incorporate heterocycles, which enhance biological activity and metal-binding capabilities compared to the purely aromatic benzoyl group in the target compound .
- Sulfur vs.
Key Observations :
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